molecular formula C18H15ClN2OS B12488826 2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)pyrimidine

2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)pyrimidine

Cat. No.: B12488826
M. Wt: 342.8 g/mol
InChI Key: AUOBZSZBTKGAFE-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)PYRIMIDINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with a 2-chlorophenylmethylsulfanyl group and a 4-methoxyphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)PYRIMIDINE typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with sodium thiolate to form 2-chlorobenzyl thiol. This intermediate is then reacted with 4-methoxyphenylpyrimidine under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)PYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)PYRIMIDINE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl methyl sulfone: Similar in structure but lacks the pyrimidine core.

    4-Methoxyphenyl pyrimidine: Similar in structure but lacks the sulfanyl group.

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)PYRIMIDINE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the sulfanyl and methoxy groups on the pyrimidine core allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C18H15ClN2OS/c1-22-15-8-6-13(7-9-15)17-10-11-20-18(21-17)23-12-14-4-2-3-5-16(14)19/h2-11H,12H2,1H3

InChI Key

AUOBZSZBTKGAFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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